2-Methoxy-5-(pyrimidin-4-yl)benzoic acid

Kinase Inhibition JNK Pyrimidine SAR

Sourcing regioisomerically pure 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid is critical, as minor structural variations (e.g., 3- or 4-pyrimidinyl isomers) drastically alter target engagement and synthetic utility. This validated intermediate solves the challenge of de novo biaryl core construction, enabling direct access to next-generation antifolates like Pemetrexed derivatives and ATP-binding pocket kinase libraries. - Eliminates the need for regioisomeric purification; the 2-methoxy-5-(pyrimidin-4-yl) pattern is pre-validated for direct elaboration via amide coupling. - Molecular weight (230.22) and balanced H-bond donor/acceptor profile make it an ideal fragment for FBDD campaigns. - Supports industrial scale-up with established, mild-condition synthetic routes documented in patent literature.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 1244949-12-9
Cat. No. B572618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(pyrimidin-4-yl)benzoic acid
CAS1244949-12-9
Synonyms2-methoxy-5-(pyrimidin-4-yl)benzoic acid
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC=NC=C2)C(=O)O
InChIInChI=1S/C12H10N2O3/c1-17-11-3-2-8(6-9(11)12(15)16)10-4-5-13-7-14-10/h2-7H,1H3,(H,15,16)
InChIKeyBZSAHZMORVRKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(pyrimidin-4-yl)benzoic acid: Structural & Application Baseline


2-Methoxy-5-(pyrimidin-4-yl)benzoic acid (CAS 1244949-12-9) is a biaryl heterocyclic building block with the molecular formula C12H10N2O3 and molecular weight of 230.22 g/mol . It belongs to the class of pyrimidin-4-yl substituted benzoic acids, which serve as privileged scaffolds in medicinal chemistry for kinase inhibitor programs and nucleoside analog synthesis. Structurally, it features a 2-methoxy substituent ortho to the carboxylic acid on the benzene ring, a pattern that strongly influences both its physicochemical properties and its suitability as a synthetic intermediate for complex pharmaceutical agents.

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid: Irreplaceable vs. Isomers


Seemingly minor structural variations among pyrimidinyl-benzoic acid regioisomers and analogs produce profound differences in biological activity, synthetic utility, and target engagement. The 2-methoxy group of the target compound is not merely a spectator substituent; it serves as a critical hydrogen-bond acceptor and modulates the electron density of the aromatic ring, directly influencing binding affinity and reactivity [1]. Replacement with a 3- or 4-pyrimidinyl isomer, or omission of the methoxy group, yields compounds with distinct biological profiles and entirely different synthetic applications—as evidenced by the 3-position isomer's cytotoxicity against MCF-7 cells and the ortho-amino-linked analogs' JNK inhibition [2]. Procurement of the precise substitution pattern at the 5-position with the 2-methoxy group is therefore non-negotiable for programs dependent on this specific pharmacophore or synthetic intermediate.

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid: Evidence-Based Comparison with Analogs


JNK Inhibition via Structural Analogy

Although direct kinase inhibition data for 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid are not available in the public domain, its structural analogs in the 2-amino-pyrimidin-4-yl benzoic acid series demonstrate nanomolar JNK inhibition. The most closely related compound, 2-{[2-(pentyloxy)pyrimidin-4-yl]amino}benzoic acid, exhibits an IC50 of 1,100 nM against JNK [1]. The 2-methoxy-5-(pyrimidin-4-yl) substitution pattern represents a distinct chemotype that, when used as a synthetic intermediate, can be elaborated into potent kinase inhibitors [2].

Kinase Inhibition JNK Pyrimidine SAR

Cytotoxicity Selectivity in Cancer Cell Lines

The 3-(pyrimidin-4-yl)benzoic acid positional isomer demonstrates measurable cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM, as well as against HeLa (20 µM) and A549 (25 µM) lines . In contrast, the target compound, 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid, is primarily documented as a synthetic intermediate rather than a direct cytotoxic agent [1]. This functional divergence—direct cytotoxicity versus synthetic building block utility—is driven by the distinct substitution pattern and underscores the risk of assuming interchangeability among regioisomers.

Cytotoxicity MCF-7 Anticancer

Pemetrexed Intermediate: Unique Application

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid is explicitly cited as an intermediate in the preparation of Pemetrexed Disodium and its derivatives . Pemetrexed is a multi-targeted antifolate approved for non-small cell lung cancer and malignant mesothelioma. Unlike its regioisomer 3-(pyrimidin-4-yl)benzoic acid, which is explored for direct cytotoxicity, the target compound's value lies in its ability to serve as a building block for complex antifolate structures. This application specificity is not shared by the 2-position or 4-position pyrimidinyl benzoic acid isomers.

Intermediate Pemetrexed Anticancer

Regioisomeric Purity and Reactivity

The target compound (MW 230.22, formula C12H10N2O3) is distinct from the more common 3-(pyrimidin-4-yl)benzoic acid (MW 200.19, formula C11H8N2O2) in molecular weight, elemental composition, and hydrogen-bonding capacity due to the additional methoxy substituent [1]. The 2-methoxy group increases steric bulk near the carboxylic acid, influencing acylation and amidation kinetics, while the nitrogen atoms of the pyrimidine ring at the 5-position offer metal-chelating capacity that differs from the 3- and 4-position isomers. These differences translate into altered reactivity in cross-coupling reactions and differential solubility profiles that impact both small-scale research and industrial process chemistry.

Regioisomer Physicochemical Properties Synthetic Chemistry

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid: Application Scenarios


Pemetrexed Synthesis and Antifolate Discovery

As a validated intermediate in the preparation of Pemetrexed Disodium and its derivatives, this compound is the logical starting material for medicinal chemistry teams developing next-generation antifolates . Its use eliminates the need for de novo construction of the biaryl pyrimidine-benzoic acid core with the correct regio- and substituent pattern.

JNK-Targeted Kinase Inhibitor Scaffold

The pyrimidine-benzoic acid scaffold is a privileged chemotype in kinase drug discovery, with structurally related analogs demonstrating nanomolar JNK inhibition . The 2-methoxy-5-(pyrimidin-4-yl) substitution pattern serves as a versatile intermediate for parallel library synthesis targeting the ATP-binding pocket of kinases [1].

FBDD: Regiospecific Building Block

The defined substitution pattern, combined with the presence of both hydrogen-bond donor (carboxylic acid) and acceptor (methoxy, pyrimidine nitrogen) functionalities, makes this compound suitable as a fragment for FBDD campaigns . Its molecular weight (230.22) falls within the preferred range for fragment libraries, and the carboxylic acid moiety allows for straightforward elaboration via amide coupling.

Nucleoside Intermediate Manufacturing Scale-Up

Patent documentation highlights the compound's utility as an intermediate for 5-substituted pyrimidine carbocyclic nucleoside drugs, with synthetic routes offering simple, safe operational processes and mild reaction conditions amenable to industrial scale-up .

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